pKa Elevation vs. Des-Methyl Analog
The target compound exhibits a predicted pKa of 9.42 ± 0.10, which is 0.15 log units more basic than the predicted pKa of 9.27 ± 0.10 for its closest des‑methyl analog, cyclopropyl(3‑methoxyphenyl)methanamine (S‑enantiomer hydrochloride) . Both values were generated using the same in silico prediction engine and are reported on the same authoritative database .
| Evidence Dimension | Acid dissociation constant (pKa) of the protonated amine |
|---|---|
| Target Compound Data | pKa = 9.42 ± 0.10 (predicted) |
| Comparator Or Baseline | Cyclopropyl(3‑methoxyphenyl)methanamine (des‑methyl analog): pKa = 9.27 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = +0.15 (target more basic) |
| Conditions | In silico prediction (ACD/Labs percepta or analogous); no experimental pKa reported for either compound; values sourced from ChemicalBook entries for CAS 1270419‑35‑6 and CAS 1213642‑78‑4. |
Why This Matters
A 0.15‑unit pKa increase can shift the fraction of protonated amine by ≈10–15 % near physiological pH, directly affecting salt formation efficiency, reverse‑phase retention times, and biological assay solubility.
